Cas no 1353995-88-6 ((S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide)

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide 化学的及び物理的性質
名前と識別子
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- (S)-2-amino-n-(4-bromo-benzyl)-n-ethyl-propionamide
- (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide
- AM95335
- (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide
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- インチ: 1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
- InChIKey: UBWGQEJSQMSOPV-VIFPVBQESA-N
- ほほえんだ: BrC1C=CC(=CC=1)CN(C([C@H](C)N)=O)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 227
- トポロジー分子極性表面積: 46.3
(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 086011-500mg |
S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide |
1353995-88-6 | 500mg |
£488.00 | 2022-03-01 |
(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide 関連文献
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(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamideに関する追加情報
(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide: A Comprehensive Overview
The compound with CAS No. 1353995-88-6, commonly referred to as (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is a chiral amide derivative, characterized by its amino group and a substituted benzyl moiety. Its structure, which includes a bromine atom at the para position of the benzene ring, contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of drug design targeting specific enzymatic pathways. The presence of the bromine substituent in the benzene ring enhances the molecule's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis.
The stereochemistry of this compound, specifically the (S) configuration at the chiral center, plays a crucial role in determining its biological activity. Chiral compounds often exhibit different pharmacokinetic profiles and interactions with biological targets depending on their stereochemistry. In this case, the (S) configuration has been shown to influence the molecule's solubility, stability, and binding affinity to specific receptors or enzymes.
From a synthetic perspective, (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide can be synthesized through a variety of methods, including asymmetric catalysis and resolution techniques. These methods allow for the controlled production of enantiomerically pure compounds, which are essential for studying their biological effects and optimizing their therapeutic potential.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the amino group and the ethyl substituent on the amide nitrogen significantly influence the molecule's electronic distribution, affecting its ability to engage in hydrogen bonding and other non-covalent interactions.
In terms of applications, (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide has been investigated for its potential use in peptide synthesis and as a building block for more complex molecules. Its ability to act as both an electrophilic and nucleophilic partner makes it versatile in organic transformations.
Moreover, this compound has shown promise in catalytic processes, particularly in asymmetric catalysis where chiral amides are often used as ligands or catalysts. The bromine substituent on the benzene ring further enhances its utility in such reactions by providing additional sites for coordination or interaction with metal centers.
From an environmental standpoint, understanding the degradation pathways of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation under various conditions, revealing that it undergoes hydrolysis under specific pH and temperature conditions, leading to the formation of less complex byproducts.
In conclusion, (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide is a multifaceted compound with significant implications across diverse areas of chemical research. Its unique structure, stereochemical properties, and reactivity make it an invaluable tool in drug discovery, organic synthesis, and catalysis. As research continues to uncover new applications and mechanisms involving this compound, its role in advancing scientific knowledge will undoubtedly grow.
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